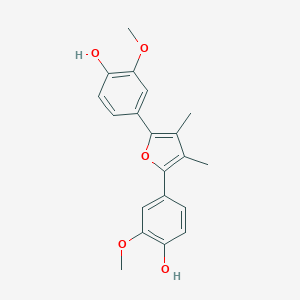
3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan
Übersicht
Beschreibung
3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan, commonly known as DM-HMF, is a naturally occurring compound found in various plants. It is a member of the furanocoumarin family and has gained significant attention in recent years due to its potential use in the field of medicine. DM-HMF is known to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of DM-HMF is not fully understood. However, it is believed to act through various pathways in the body. DM-HMF has been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. It can also inhibit the production of pro-inflammatory cytokines and reduce inflammation. DM-HMF has been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemische Und Physiologische Effekte
DM-HMF has various biochemical and physiological effects on the body. Some of these effects are as follows:
Antioxidant effects: DM-HMF can scavenge free radicals and protect cells from oxidative damage.
Anti-inflammatory effects: DM-HMF can inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Anticancer effects: DM-HMF can induce apoptosis in cancer cells and inhibit the growth and proliferation of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
DM-HMF has various advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
DM-HMF is a naturally occurring compound found in various plants, making it easy to obtain.
DM-HMF has various biological activities, making it a promising candidate for the development of new drugs.
Limitations:
The exact mechanism of action of DM-HMF is not fully understood.
DM-HMF has not been extensively studied in humans, making it difficult to determine its safety and efficacy.
Zukünftige Richtungen
DM-HMF has various potential future directions for research. Some of these are as follows:
Development of new drugs: DM-HMF has various biological activities that make it a promising candidate for the development of new drugs.
Study of its safety and efficacy: DM-HMF has not been extensively studied in humans, making it important to determine its safety and efficacy.
Study of its potential use in various diseases: DM-HMF has been found to possess various biological activities that make it a potential candidate for the treatment of various diseases such as cancer, inflammation, and oxidative stress.
Wissenschaftliche Forschungsanwendungen
DM-HMF has been the subject of various scientific studies due to its potential use in the field of medicine. It has been found to possess various biological activities that make it a promising candidate for the development of new drugs. Some of the scientific research applications of DM-HMF are as follows:
Antioxidant activity: DM-HMF has been found to possess potent antioxidant activity. It can scavenge free radicals and protect cells from oxidative damage.
Anti-inflammatory activity: DM-HMF has been found to possess anti-inflammatory activity. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Anticancer activity: DM-HMF has been found to possess anticancer activity. It can induce apoptosis in cancer cells and inhibit the growth and proliferation of tumors.
Eigenschaften
IUPAC Name |
4-[5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-10,21-22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXPKFRMEUTHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C)C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143231 | |
| Record name | GR 12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan | |
CAS RN |
10035-27-5 | |
| Record name | Alpha-guaiaconic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010035275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GR 12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUROGUAIACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92R7Z78ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



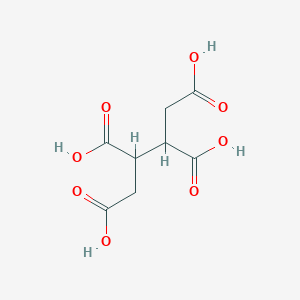
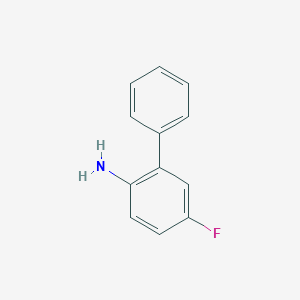
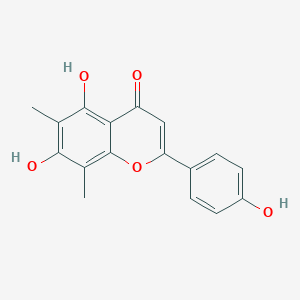
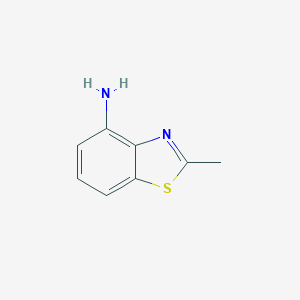
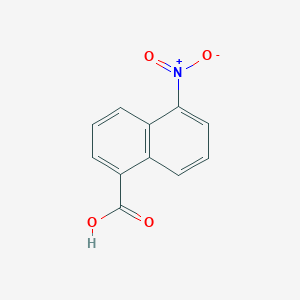
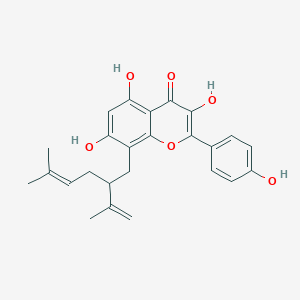
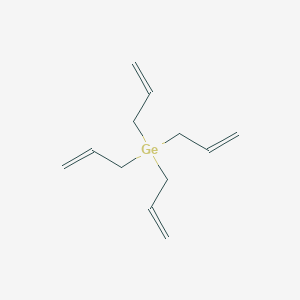
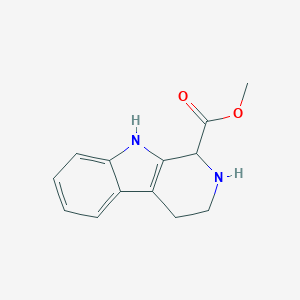
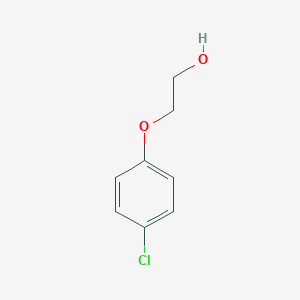
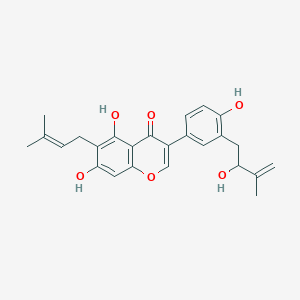
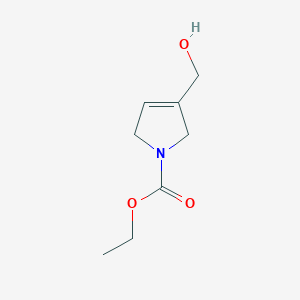
![3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B157513.png)
![N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide](/img/structure/B157515.png)
![(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B157516.png)